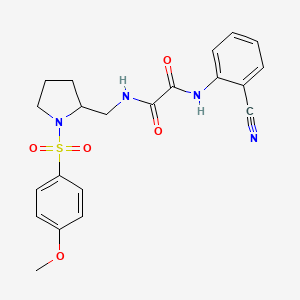

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a pyrrolidine ring at N2, which is further substituted with a 4-methoxyphenylsulfonyl moiety. Its molecular complexity, including the sulfonyl group and cyanophenyl substituent, likely influences physicochemical properties such as solubility and binding affinity compared to simpler oxalamides .

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-23-20(26)21(27)24-19-7-3-2-5-15(19)13-22/h2-3,5,7-11,16H,4,6,12,14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYURGUXSRRYRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known by its CAS number 896288-30-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O5S, with a molecular weight of 442.5 g/mol. The compound features a complex structure that includes a pyrrolidine moiety and a sulfonamide group, which are often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 896288-30-5 |

| Molecular Formula | C21H22N4O5S |

| Molecular Weight | 442.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidine and sulfonamide functionalities have been shown to induce apoptosis in various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation and promote cell death through the activation of apoptotic pathways .

Cytokine Inhibition

Another area of interest is the compound's potential as a cytokine inhibitor. Similar compounds have demonstrated efficacy in reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxyphenyl group and the sulfonamide moiety appears to enhance its anticancer and anti-inflammatory properties. Modifications to these groups can lead to variations in potency and selectivity against specific cellular targets .

Study on Anticancer Activity

A notable case study involved the evaluation of related compounds in mouse xenograft models. The study demonstrated that certain derivatives significantly reduced tumor growth compared to controls, suggesting that modifications in the chemical structure can lead to enhanced therapeutic effects .

In Vitro Cytokine Release Study

In vitro studies using peripheral blood mononuclear cells showed that compounds similar to this compound effectively inhibited cytokine release upon stimulation with lipopolysaccharides. This inhibition was specific to certain cytokines, indicating a targeted mechanism of action that warrants further investigation .

Comparaison Avec Des Composés Similaires

Key Observations :

- 16.099) or halogens (e.g., chlorophenyl in Compound 13) .

- N2 Substituents : The pyrrolidine-sulfonyl group in the target compound may improve metabolic stability relative to thiazolyl or pyridinylethyl groups in other oxalamides .

Physicochemical Properties

- Solubility and Stability : Sulfonyl groups (as in the target compound and ) enhance polarity and may improve aqueous solubility compared to acetylated pyrrolidines (e.g., Compound 14 in ) .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 2-cyanophenyl group may enhance target specificity compared to bulkier substituents (e.g., thiazolyl in Compound 13), though empirical data is needed .

- Knowledge Gaps: Limited data on the target compound’s bioactivity, toxicity, and physicochemical parameters (e.g., melting point, solubility) highlight areas for future research .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N1-(2-cyanophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodology : Use a stepwise coupling approach, as demonstrated in oxalamide syntheses. For example, react 2-cyanophenylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by coupling with the pyrrolidinylmethylamine intermediate. Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 amine-to-oxalyl chloride) to minimize dimerization byproducts (e.g., 23% dimer in similar oxalamide syntheses) .

Q. How can the stereochemical purity of the pyrrolidin-2-ylmethyl substituent be validated?

- Analytical Approach : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomerically pure standards .

- NMR Confirmation : Analyze coupling constants (e.g., ) in H NMR spectra to distinguish axial/equatorial protons in the pyrrolidine ring. For example, axial protons typically exhibit larger coupling constants (~10–12 Hz) .

Q. What characterization techniques are critical for confirming the molecular structure?

- Primary Methods :

- HRMS : Confirm molecular formula (e.g., [M+H] with <2 ppm error) .

- H/C NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC). Key signals include the sulfonyl group (δ ~7.8 ppm for aromatic protons, δ ~125–135 ppm for C) and oxalamide carbonyls (δ ~160–165 ppm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs with modified sulfonyl or cyanophenyl groups?

- Design Strategy : Synthesize analogs substituting the 4-methoxyphenylsulfonyl group with bulkier (e.g., adamantyl) or electron-withdrawing (e.g., nitro) groups. Evaluate inhibitory activity against target enzymes (e.g., cytochrome P450 4F11) using in vitro assays .

- Data Interpretation : Compare IC values and correlate with steric/electronic parameters (e.g., Hammett constants). For example, electron-deficient sulfonyl groups may enhance binding to hydrophobic enzyme pockets .

Q. What experimental approaches resolve contradictions in biological activity data between similar oxalamides?

- Case Study : If Compound A (IC = 10 nM) and Compound B (IC = 500 nM) show conflicting potency despite structural similarity:

- Binding Assays : Perform surface plasmon resonance (SPR) to measure kinetic parameters (k, k).

- Metabolic Stability : Assess hepatic microsomal stability; rapid metabolism of Compound B may explain reduced efficacy .

Q. How can metabolic pathways and potential toxicity be predicted for this compound?

- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to identify likely Phase I metabolites (e.g., CYP450-mediated oxidation of the cyanophenyl group) .

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Detect metabolites such as hydroxylated or desulfonated derivatives .

Methodological Challenges and Solutions

Q. What strategies minimize racemization during the synthesis of chiral pyrrolidine intermediates?

- Condition Optimization : Use low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) to suppress base-catalyzed racemization .

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control during pyrrolidine functionalization .

Q. How can impurities from incomplete sulfonylation be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.